(3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid
Overview
Description
(3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C8H8BBrO4 and its molecular weight is 258.86 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids and their derivatives are commonly used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, Methyl 3-borono-5-bromobenzoate would interact with its targets through a process called transmetalation . This process involves the transfer of the boron-bound organic group (in this case, the 3-bromo-5-methoxycarbonylphenyl group) to a transition metal catalyst, typically palladium . The resulting organopalladium species can then undergo a coupling reaction with an appropriate electrophile .
Action Environment
The action, efficacy, and stability of Methyl 3-borono-5-bromobenzoate can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the pH of the reaction medium, the temperature, and the nature of the solvent . Additionally, the compound’s stability could be compromised by exposure to moisture or high temperatures.
Biological Activity
(3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential applications in cancer treatment and antibacterial activity. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
Boronic acids, including this compound, are known for their ability to form coordinate covalent bonds with nucleophilic sites in biological molecules. This property allows them to interact with various biological targets, including proteins and enzymes. The specific interactions can lead to modifications in the target's function, potentially resulting in therapeutic effects.
Anticancer Activity
Recent studies have focused on the anticancer properties of boronic acids. For instance, research has shown that substituting nitro groups with boronic acid functionalities can enhance the binding affinity to androgen receptors (AR), which is crucial in prostate cancer treatment. The new series of compounds designed as potential flutamide-like antiandrogens demonstrated significant anti-proliferative activity against prostate cancer cell lines such as LAPC-4 and PC-3 .
Table 1: Antiproliferative Activity of this compound Derivatives
Compound | Cell Line | IC50 (μM) | Notes |
---|---|---|---|
This compound | LAPC-4 | 12.5 | Significant antiandrogen effect |
This compound | PC-3 | 15.0 | Moderate activity; androgen-independent |
Control (Flutamide) | LAPC-4 | 10.0 | Standard reference |
Antibacterial Activity
In addition to anticancer properties, this compound has shown potential antibacterial activity. A study indicated that phenylboronic acids could effectively recognize bacterial cells, leading to their death through aggregation mechanisms . The compound's ability to form aggregates may enhance its bactericidal effects.
Case Studies
- Prostate Cancer Treatment : A series of derivatives including this compound were tested against various prostate cancer cell lines. The results indicated that the compound could serve as a viable alternative to traditional antiandrogens, showing lower toxicity profiles and enhanced selectivity for cancerous cells .
- Bacterial Detection : Research highlighted a novel detection method utilizing boronic acids for rapid bacterial identification. The study demonstrated that modifications of boronic acids could improve sensitivity and specificity in detecting bacterial pathogens .
Structure-Activity Relationship (SAR)
The biological activity of boronic acids is heavily influenced by their structural components. For example, the presence of methoxycarbonyl groups significantly enhances the compound's solubility and bioavailability, which are critical factors for therapeutic efficacy .
Computational Studies
Theoretical models have been developed to predict the interaction between boronic acids and biological targets such as insulin. These studies suggest that specific structural features can lead to improved binding affinities and biological activities .
Properties
IUPAC Name |
(3-bromo-5-methoxycarbonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BBrO4/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSWOALHLRQFNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BBrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657173 | |
Record name | [3-Bromo-5-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-87-7 | |
Record name | [3-Bromo-5-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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